2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine
Overview
Description
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C10H13BrN2 and a molecular weight of 241.13 g/mol. This compound is significant in scientific research due to its various biological properties and applications in different fields of research and industry.
Scientific Research Applications
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and dyes.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine are currently unknown . This compound is an important compound in scientific research due to its various biological properties and applications in different fields of research and industry.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Biochemical Analysis
Biochemical Properties
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been observed to bind to certain receptor proteins, influencing their activity and downstream signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it has been shown to alter the expression of genes involved in oxidative stress responses and metabolic regulation . Furthermore, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule, depending on the context. For example, the interaction with cytochrome P450 enzymes can lead to changes in their catalytic activity, affecting the metabolism of other compounds . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function, highlighting the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a key role in the metabolism of various endogenous and exogenous compounds, and the interaction with this compound can modulate their activity . This modulation can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall metabolic homeostasis . Additionally, this compound can influence the activity of other metabolic enzymes, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biochemical activity, as its interactions with target biomolecules depend on its localization . Understanding the transport and distribution mechanisms is crucial for elucidating the compound’s overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . This compound has been found to localize to the endoplasmic reticulum and mitochondria, where it interacts with key enzymes and regulatory proteins . The subcellular localization is often directed by targeting signals and post-translational modifications, which ensure that this compound reaches its intended sites of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine typically involves the bromination of 6-(pyrrolidin-1-ylmethyl)pyridine. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Comparison with Similar Compounds
Similar Compounds
2-Bromopyridine: A simpler brominated pyridine used in similar synthetic applications.
2-Bromo-6-methylpyridine: Another brominated pyridine with a methyl group, used in the synthesis of nitrogen-containing heterocyclic compounds.
Uniqueness
2-Bromo-6-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of the pyrrolidin-1-ylmethyl group, which imparts distinct chemical and biological properties compared to other bromopyridine derivatives.
Properties
IUPAC Name |
2-bromo-6-(pyrrolidin-1-ylmethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-5-3-4-9(12-10)8-13-6-1-2-7-13/h3-5H,1-2,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIGGKMZJYTAIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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